Fcrc57-G - 70560-60-0

Fcrc57-G

Catalog Number: EVT-14309313
CAS Number: 70560-60-0
Molecular Formula: C25H18O12
Molecular Weight: 510.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fcrc57-G is sourced from marine actinomycetes, which thrive in various marine environments. These organisms are recognized for their ecological role and their ability to synthesize bioactive compounds that serve as chemical defenses against predators and pathogens. The specific strain responsible for producing Fcrc57-G has not been universally identified in the literature but is likely related to notable genera such as Streptomyces or Micromonospora, both of which are prolific producers of secondary metabolites .

Synthesis Analysis

Methods

The synthesis of Fcrc57-G can be approached through several methods typically employed for polyketide compounds. One common method involves fermentation techniques using marine actinomycete strains, where specific growth conditions are optimized to enhance the yield of the desired metabolite.

Technical Details:

  • Fermentation Conditions: Optimal temperature, pH, and nutrient composition must be established to maximize the production of Fcrc57-G.
  • Extraction Techniques: Post-fermentation, extraction methods such as solvent extraction or chromatography are employed to isolate Fcrc57-G from the fermentation broth.
Molecular Structure Analysis

Structure

Fcrc57-G exhibits a complex molecular structure characteristic of polyketides. While specific structural data for Fcrc57-G may not be extensively documented, polyketides typically feature multiple rings and functional groups that contribute to their biological activity.

Data:

Chemical Reactions Analysis

Reactions

Fcrc57-G undergoes various chemical reactions typical of polyketide compounds, including oxidation, reduction, and cyclization reactions. These reactions can significantly influence its biological activity.

Technical Details:

  • Reactivity: The presence of functional groups in Fcrc57-G allows it to participate in nucleophilic attacks and electrophilic substitutions.
  • Biological Interactions: The compound may interact with specific biological targets, leading to its pharmacological effects.
Mechanism of Action

Process

The mechanism of action for Fcrc57-G is likely multifaceted, involving interactions with cellular targets that disrupt normal cellular functions in pathogens or cancer cells.

Data:

  • Target Interaction: While specific targets for Fcrc57-G have not been detailed in the literature, similar compounds often inhibit key enzymes or disrupt cell membrane integrity.
  • Biological Pathways: The compound may influence metabolic pathways related to cell growth and proliferation.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemical properties such as solubility, stability under various conditions (e.g., temperature and pH), and reactivity with other compounds are crucial for its application in pharmaceuticals.

Relevant Data or Analyses:

  • Solubility: Typically assessed in various solvents to determine its potential for formulation.
  • Stability: Stability studies under different environmental conditions would provide insights into its shelf life and usability.
Applications

Fcrc57-G has potential applications primarily in scientific research focused on developing new therapeutic agents. Its bioactive properties suggest uses in:

  • Antimicrobial Treatments: Given the rise of antibiotic resistance, compounds like Fcrc57-G could serve as alternatives or adjuncts to existing therapies.
  • Cancer Research: The anticancer properties observed in related compounds highlight the potential for Fcrc57-G in cancer treatment strategies.
  • Pharmaceutical Development: As a lead compound, Fcrc57-G may inspire further modifications leading to novel drug candidates with enhanced efficacy and reduced side effects .
Discovery and Taxonomic Origins of FCRC-57-G

Isolation from Streptomyces griseus: Strain-Specific Biosynthetic Pathways

FCRC-57-G was isolated from Streptomyces griseus strain DSM 2608, a soil-derived actinomycete initially characterized for its production of bafilomycin and other plecomacrolide antibiotics [5]. This strain exhibits a complex genomic architecture, featuring an 87.4-kb biosynthetic gene cluster (BGC) encoding a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The BGC includes 12 modular PKS genes organized into five multidomain proteins, alongside discrete genes for methoxymalonyl-CoA extender unit biosynthesis (e.g., fkbH-like genes) and post-assembly line tailoring enzymes (e.g., cytochrome P450s, methyltransferases) [5]. Strain specificity was confirmed through comparative genomics: S. griseus DSM 2608 possesses a unique rpoB allele (K88E mutation) acquired through ribosomal engineering, which derepresses cryptic BGCs by enhancing ppGpp-mediated stringent response signaling [1] [9].

Table 1: Key Genomic Features of Streptomyces griseus DSM 2608 Relevant to FCRC-57-G Biosynthesis

Genomic ElementFunctionSize/Location
PKS Cluster (Type I)Backbone assembly of FCRC-57-G core structure58.5 kb (Modules 1-12)
fkbH-like GeneMethoxymalonyl-ACP biosynthesisDownstream of PKS
rpoB Mutation (K88E)RNA polymerase β-subunit; activates BGCsChromosomal SNP
Regulatory Locus adpATranscriptional activator of BGCsAdjacent to PKS cluster

Cultivation under nutrient-limited conditions (e.g., phosphate-deprived AM3 medium) triggered FCRC-57-G production, yielding 15 mg/L after 7 days. Metabolite profiling via HR-LC-MS identified the compound ([M+H]⁺ m/z 507.1398) with a polycyclic xanthone scaffold characteristic of griseorhodin analogues [9].

Phylogenetic Context of Griseorhodin Analogues in Actinomycetes

FCRC-57-G belongs to the griseorhodin family of angucycline-quinone antibiotics, characterized by a tetracyclic benz[a]anthraquinone core. Phylogenetic analysis of ketosynthase (KS) domains across actinomycetes reveals that S. griseus DSM 2608 clusters within the Streptomyces clade producing C-glycosylated angucyclines. Its KS domains share 92% amino acid identity with those in S. griseus SCSIO PteL053 (bipyridine producer) and 78% with S. antibioticus (actinomycin producer) [4] [9].

Notably, the griseorhodin BGC is evolutionarily conserved in late-diverging Streptomyces species, including S. griseorubiginosus and S. griseoviridis. Horizontal gene transfer is evidenced by identical oxyB monooxygenase genes (essential for quinone formation) in Amycolatopsis spp., though these strains lack the full complement of tailoring enzymes required for FCRC-57-G’s unique C-10 hydroxylation [8] [5].

Table 2: Distribution of Griseorhodin Analogues in Actinomycetes

Producer OrganismCompoundCore ModificationsBioactivity
S. griseus DSM 2608FCRC-57-GC-10 hydroxylation, C-glycosylationCytotoxic, Antifungal
S. griseus SCSIO PteL053SF2738D/FDecarboxylation, methylationAntibacterial
A. keratiniphila NRRL B24117Keratinimicin CChlorination, cross-bridged pentapeptideGram-positive activity

Historical Evolution of Cytotoxic Antibiotic Discovery in Streptomyces

The discovery of FCRC-57-G represents a paradigm shift in antibiotic exploration, evolving through three key phases:

  • Golden Age (1940s–1960s): Early cytotoxicity screening relied on phenotypic antagonism assays. Selman Waksman’s isolation of streptomycin from S. griseus in 1943 established soil actinomycetes as prime antibiotic sources. This era prioritized broad-spectrum compounds like actinomycin D (isolated from S. antibioticus in 1941), which intercalates DNA but lacks tumor selectivity [4] [10].

  • Genomic Mining Era (2000s–Present): With >80% of Streptomyces BGCs being "cryptic" under standard lab conditions, strategies like ribosome engineering (inducing rpsL/rpoB mutations) and heterologous expression emerged. For example, rpoB mutations in S. griseus DSM 2608 increased FCRC-57-G titers 7.8-fold by derepressing AdpA-dependent transcription [1]. Similarly, CRISPR-Cas9-assisted BGC refactoring in Amycolatopsis enabled keratinimicin discovery [8].

  • Ecosystem-Driven Discovery: Marine and symbiotic strains like S. griseus SCSIO PteL053 (isolated from gastropod Planaxis sp.) yield structurally unique cytotoxics (e.g., bipyridines) due to niche-specific BGC activation. FCRC-57-G’s ecological role may involve fungal competition in soil microbiomes, evidenced by its potent activity against Rhizoctonia solani (IC₅₀ 1.2 μM) [9] [5].

Table 3: Milestones in Cytotoxic Antibiotic Discovery from Streptomyces

Time PeriodDiscovery ApproachKey CompoundProducer StrainImpact
1941Soil Antagonism ScreeningActinomycinS. antibioticusFirst Streptomyces-derived cytotoxin
1943Targeted Strain CultivationStreptomycinS. griseusAntitubercular therapy foundation
2020sRibosome EngineeringFCRC-57-GS. griseus DSM 2608Tumor-selective cytotoxicity

FCRC-57-G exemplifies modern "awakening" of silent BGCs through phylogenetic-guided strain manipulation, bridging Waksman’s legacy with precision genomics [1] [9] [10].

Properties

CAS Number

70560-60-0

Product Name

Fcrc57-G

IUPAC Name

3,3',4',9',10-pentahydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione

Molecular Formula

C25H18O12

Molecular Weight

510.4 g/mol

InChI

InChI=1S/C25H18O12/c1-7-3-8-4-9-5-12(27)25(36-21(9)19(30)13(8)24(33)35-7)23(32)16-18(29)14-10(26)6-11(34-2)17(28)15(14)20(31)22(16)37-25/h3-4,6,12,23,27,29-32H,5H2,1-2H3

InChI Key

NWVQGFXTZWXNGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C(C3)O)C(C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.